molecular formula C7H5NO5 B13644335 4-Hydroxypyridine-2,5-dicarboxylic acid

4-Hydroxypyridine-2,5-dicarboxylic acid

Cat. No.: B13644335
M. Wt: 183.12 g/mol
InChI Key: ONTUGERKWCTYSU-UHFFFAOYSA-N
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Description

4-Hydroxypyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H5NO5. It is a derivative of pyridine, featuring hydroxyl and carboxyl functional groups. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyridine-2,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with oxidizing agents. One common method includes the oxidation of 4-hydroxypyridine-2-carboxylic acid using potassium permanganate or other strong oxidizers under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, leading to the formation of dihydroxypyridine derivatives.

    Substitution: The hydroxyl and carboxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Scientific Research Applications

4-Hydroxypyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-hydroxypyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as glutamate decarboxylase, affecting the metabolic pathways in which these enzymes are involved. The hydroxyl and carboxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

    4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid): Similar structure but different positional isomers.

    Pyridine-2,5-dicarboxylic acid: Lacks the hydroxyl group, leading to different chemical properties.

    2,6-Dihydroxypyridine: Contains two hydroxyl groups but lacks carboxyl groups.

Uniqueness: 4-Hydroxypyridine-2,5-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

IUPAC Name

4-oxo-1H-pyridine-2,5-dicarboxylic acid

InChI

InChI=1S/C7H5NO5/c9-5-1-4(7(12)13)8-2-3(5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13)

InChI Key

ONTUGERKWCTYSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)C(=O)O)C(=O)O

Origin of Product

United States

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